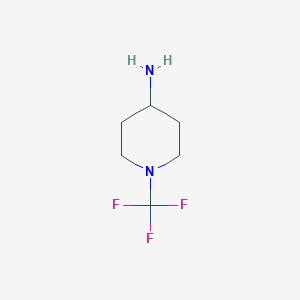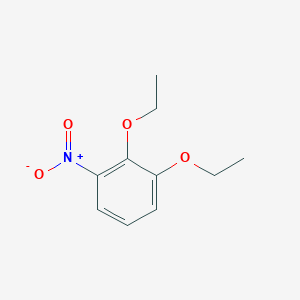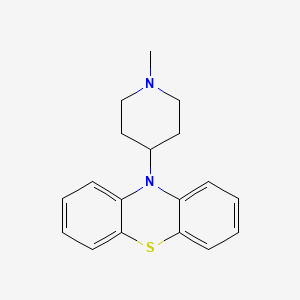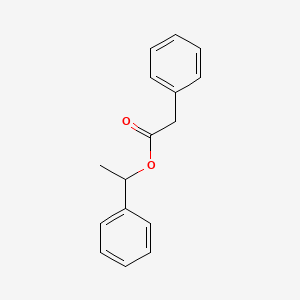
1-Phenylethyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenylethyl phenylacetate is an organic compound with the molecular formula C16H16O2. It is an ester formed from phenylacetic acid and 1-phenylethanol. This compound is known for its pleasant floral and fruity aroma, making it a popular ingredient in the fragrance and flavor industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenylethyl phenylacetate can be synthesized through the esterification of phenylacetic acid with 1-phenylethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. The process may also include steps for the purification of the product, such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenylethyl phenylacetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, the ester bond can be hydrolyzed to yield phenylacetic acid and 1-phenylethanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The phenyl groups in the compound can undergo oxidation reactions to form various oxidized products.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Hydrolysis: Phenylacetic acid and 1-phenylethanol.
Reduction: 1-Phenylethanol and phenylmethanol.
Oxidation: Various oxidized derivatives of the phenyl groups.
Aplicaciones Científicas De Investigación
1-Phenylethyl phenylacetate has several applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of 1-Phenylethyl phenylacetate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release phenylacetic acid and 1-phenylethanol, which may exert their effects through different biological pathways. The exact molecular targets and pathways involved in its biological activities are still under investigation .
Comparación Con Compuestos Similares
1-Phenylethyl phenylacetate can be compared with other similar esters, such as:
Phenethyl acetate: Similar in structure but with an acetate group instead of a phenylacetate group.
Benzyl acetate: Contains a benzyl group instead of a phenylethyl group.
Ethyl phenylacetate: Similar in structure but with an ethyl group instead of a phenylethyl group
Uniqueness: this compound is unique due to its specific combination of phenylacetic acid and 1-phenylethanol, which imparts distinct chemical and physical properties, including its characteristic aroma and reactivity .
Propiedades
Número CAS |
56961-74-1 |
|---|---|
Fórmula molecular |
C16H16O2 |
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
1-phenylethyl 2-phenylacetate |
InChI |
InChI=1S/C16H16O2/c1-13(15-10-6-3-7-11-15)18-16(17)12-14-8-4-2-5-9-14/h2-11,13H,12H2,1H3 |
Clave InChI |
RVPFKYFDINHICG-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



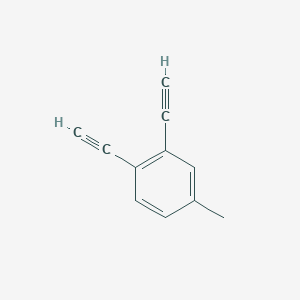
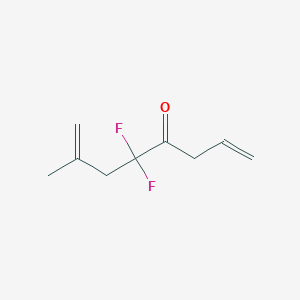
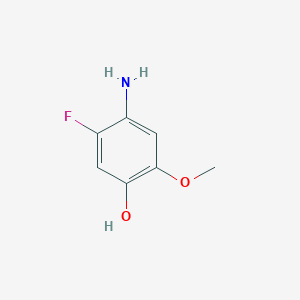

![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
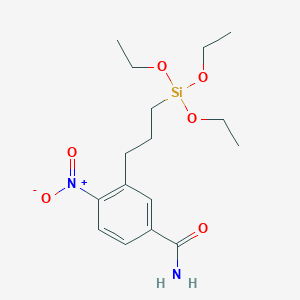
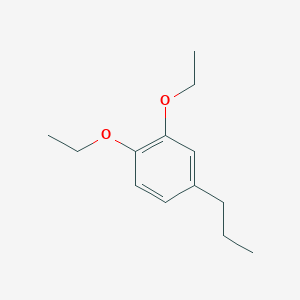

![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

